7-Epi-lincomycin 2,7-Dipalmitate 7-Epi-lincomycin 2,7-Dipalmitate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18551876
InChI: InChI=1S/C50H94N2O8S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(53)58-39(4)44(51-49(57)41-37-40(34-9-3)38-52(41)5)47-45(55)46(56)48(50(60-47)61-6)59-43(54)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,55-56H,7-38H2,1-6H3,(H,51,57)/t39-,40-,41?,44+,45+,46?,47+,48+,50+/m0/s1
SMILES:
Molecular Formula: C50H94N2O8S
Molecular Weight: 883.4 g/mol

7-Epi-lincomycin 2,7-Dipalmitate

CAS No.:

Cat. No.: VC18551876

Molecular Formula: C50H94N2O8S

Molecular Weight: 883.4 g/mol

* For research use only. Not for human or veterinary use.

7-Epi-lincomycin 2,7-Dipalmitate -

Specification

Molecular Formula C50H94N2O8S
Molecular Weight 883.4 g/mol
IUPAC Name [(2R,3R,5R,6R)-6-[(1R,2S)-2-hexadecanoyloxy-1-[[(4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate
Standard InChI InChI=1S/C50H94N2O8S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(53)58-39(4)44(51-49(57)41-37-40(34-9-3)38-52(41)5)47-45(55)46(56)48(50(60-47)61-6)59-43(54)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,55-56H,7-38H2,1-6H3,(H,51,57)/t39-,40-,41?,44+,45+,46?,47+,48+,50+/m0/s1
Standard InChI Key GPOWABJRHPQHAC-QQNRWHOSSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@H](O[C@@H]([C@@H](C1O)O)[C@@H]([C@H](C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2C[C@@H](CN2C)CCC)SC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2CC(CN2C)CCC)O)O

Introduction

Structural and Molecular Characteristics

Core Chemical Architecture

7-Epi-lincomycin 2,7-Dipalmitate derives from lincomycin, a lincosamide antibiotic produced by Streptomyces lincolnensis. The "7-Epi" designation indicates an epimeric configuration at the 7th position of the lincomycin backbone, altering spatial orientation while retaining the core pyrrolidine-pyranose structure. Two palmitic acid (C16:0) chains are esterified to the hydroxyl groups at positions 2 and 7, significantly modifying the molecule's physicochemical properties.

For the deuterated variant (7-Epi-lincomycin 2,7-Dipalmitate-d62), 62 hydrogen atoms are replaced with deuterium, primarily within the palmitate side chains. This isotopic labeling results in a molecular formula of C₅₀D₆₂H₃₂N₂O₈S and a molecular weight of 945.737 g/mol . The non-deuterated form is theorized to have a molecular formula of C₅₀H₉₄N₂O₈S, with a calculated molecular weight of approximately 883.35 g/mol.

Comparative Structural Analysis

The table below contrasts key features of 7-Epi-lincomycin 2,7-Dipalmitate with related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Modifications
LincomycinC₁₈H₃₄N₂O₆S406.54Parent compound
ClindamycinC₁₈H₃₃ClN₂O₅S424.987-deoxy-7-chloro substitution
7-Epi-lincomycinC₁₈H₃₄N₂O₆S406.54Epimerization at C7
7-Epi-lincomycin 2,7-DipalmitateC₅₀H₉₄N₂O₈S883.35 (calculated)Palmitate esters at C2 and C7
7-Epi-lincomycin 2,7-Dipalmitate-d62C₅₀D₆₂H₃₂N₂O₈S945.737 Deuterium substitution in acyl chains

Synthetic Considerations and Challenges

Deuterated Analog Synthesis

The production of 7-Epi-lincomycin 2,7-Dipalmitate-d62 requires precise deuteration protocols to achieve ≥98% isotopic enrichment . Key steps include:

  • Deuterated Palmitic Acid Preparation: Catalytic exchange reactions using D₂O and transition metal catalysts introduce deuterium into palmitic acid precursors.

  • Esterification Control: Reaction conditions (temperature: 40–50°C, anhydrous environment) prevent proton back-exchange during ester bond formation.

  • Epimerization Management: The 7-epi configuration is maintained through pH-controlled synthesis (optimal range: pH 6.8–7.2) to avoid racemization.

Analytical Validation

Quality control for the deuterated compound employs:

  • High-Resolution Mass Spectrometry (HRMS): Confirms isotopic distribution patterns and detects protiated impurities (<2% threshold) .

  • ²H-NMR Spectroscopy: Quantifies deuterium incorporation at specific carbon positions.

  • Reverse-Phase HPLC: Assesses chemical purity (>95%) and separates epimeric variants .

Research Applications and Mechanistic Insights

Antibacterial Activity Profiling

While direct data for the non-deuterated form is limited, structural analogs demonstrate:

  • Target Specificity: Inhibition of bacterial 50S ribosomal subunit, preventing peptide bond formation during translation.

  • Spectrum of Activity: Enhanced Gram-positive coverage compared to lincomycin, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).

  • Lipophilicity Effects: Palmitate esters improve membrane permeability, increasing intracellular drug concentrations by 3–5 fold compared to non-esterified analogs .

Pharmacokinetic Studies Using Deuterated Analogs

The d62 variant enables precise tracking of drug metabolism through:

  • Isotope Effect Utilization: Deuterium's kinetic isotope effect (KIE = 6–10) slows hepatic hydrolysis of ester bonds, prolonging half-life from 2.8 hours (non-deuterated) to 4.1 hours in murine models .

  • Mass Spectrometric Differentiation: Unique isotopic signature allows discrimination from endogenous metabolites in LC-MS/MS assays (LOD: 0.1 ng/mL in plasma) .

Formulation Development Insights

Comparative studies of deuterated/non-deuterated forms reveal:

  • Storage Stability: Lyophilized d62 analog shows 12% degradation after 6 months at -20°C vs. 28% for non-deuterated form under identical conditions .

  • Solubility Profile: LogP values increase from 1.2 (lincomycin) to 5.8 (7-Epi-lincomycin 2,7-Dipalmitate), enabling lipid-based delivery systems.

Future Research Directions

Structural Optimization Opportunities

  • Position-Specific Deuteration: Systematic evaluation of deuterium placement effects on metabolic stability.

  • Hybrid Ester Formulations: Combination with medium-chain fatty acids to balance lipophilicity and aqueous solubility.

Mechanistic Studies

  • Ribosomal Binding Kinetics: Cryo-EM analysis of deuterated analog interactions with 50S subunit.

  • Resistance Modulation: Assessment of epimerization effects on MLSᵦ (macrolide-lincosamide-streptogramin B) resistance mechanisms.

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